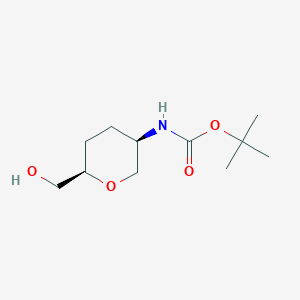

tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

Description

tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (CAS: 603130-12-7) is a carbamate-protected amine derivative featuring a tetrahydropyran (THP) ring. The compound is characterized by a cis-configuration of the hydroxymethyl group at the C6 position of the THP ring and a tert-butoxycarbonyl (Boc) group at the C3 position. Its molecular formula is C₁₁H₂₁NO₄ (M.W. 231.29 g/mol) . The THP ring provides conformational stability, while the hydroxymethyl group offers a site for further functionalization, making it valuable in medicinal chemistry as a chiral intermediate or protective group in peptide synthesis . The compound is typically available in high purity (≥98%) and stocked in quantities ranging from 100 mg to 5 g .

Properties

IUPAC Name |

tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBZAGUOZDYGKG-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(OC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](OC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-ol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohols or amines.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce different alcohols or amines .

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of chemical reactions:

- Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction: It can be reduced to produce different alcohols or amines.

- Substitution: The carbamate group can be substituted with various functional groups under appropriate conditions .

Chemistry

In synthetic chemistry, tert-butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.

Biology

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules, which could lead to insights into its pharmacological properties. For instance, it may influence enzyme activity or receptor binding .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential. It is considered a building block for drug development, particularly in designing compounds aimed at treating various diseases. Its ability to modulate biological pathways makes it a candidate for further exploration in drug formulation .

Industry

The compound finds applications in industrial settings as well, particularly in the production of various chemical products and materials. Its stability and reactivity make it suitable for use in polymer chemistry and other industrial processes .

Case Study 1: Drug Development

Recent studies have focused on the use of this compound as a precursor in the synthesis of bioactive compounds. For example, researchers synthesized derivatives that showed promising activity against specific cancer cell lines, highlighting its potential role in oncology .

Case Study 2: Biochemical Interactions

Another study examined the interactions between this compound and various biomolecules. The findings suggested that it could inhibit certain enzymes involved in metabolic pathways, indicating possible applications in metabolic disorders .

Mechanism of Action

The mechanism of action of tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related molecules, focusing on core ring systems, substituents, stereochemistry, and applications.

Key Comparisons:

Core Ring System: Tetrahydropyran (THP): The THP ring in the target compound is non-aromatic and oxygen-containing, enhancing solubility in polar solvents compared to pyridine derivatives. Its chair conformation stabilizes the molecule, reducing ring strain compared to cyclopropane analogs . Pyridine: Pyridine derivatives (e.g., CAS 824429-51-8) exhibit aromaticity, enabling π-π stacking interactions in drug-receptor binding. However, their lipophilicity may reduce aqueous solubility compared to THP-based compounds . Cyclopropane: The strained three-membered ring in tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate increases reactivity but lowers metabolic stability, limiting its utility in long-acting therapeutics .

Substituent Effects :

- The hydroxymethyl group in the target compound enables hydrogen bonding and serves as a handle for derivatization (e.g., phosphorylation, glycosylation). In contrast, halogenated pyridines (e.g., 6-bromo-2-chloro derivative) are more suited for cross-coupling reactions .

- The Boc group provides temporary amine protection in all compounds, but steric effects vary. In the THP derivative, the Boc group’s spatial orientation (cis to hydroxymethyl) may influence chiral recognition in asymmetric synthesis .

Stereochemical Considerations :

- The cis-configuration of the target compound (C6-hydroxymethyl and C3-Boc) is critical for its interaction with enzymes or receptors. Trans-isomers (e.g., CAS 1923238-60-1) may exhibit divergent biological activity due to altered hydrogen-bonding patterns .

Synthetic Accessibility :

- THP derivatives are synthesized via cyclization of diols or epoxides, followed by Boc protection. Pyridine analogs require halogenation or methoxylation of pyridine precursors, while cyclopropane derivatives involve high-energy ring-closing reactions .

Applications :

- THP derivatives : Used as intermediates in antiviral or anticancer agents (e.g., protease inhibitors) due to their stability and chirality .

- Pyridine derivatives : Common in kinase inhibitors (e.g., c-Met inhibitors) and agrochemicals .

- Cyclopropane derivatives : Employed in fragrances or as rigid scaffolds in drug design .

Research Findings and Data

Physicochemical Properties:

| Property | THP Derivative | Pyridine Derivative (CAS 824429-51-8) | Cyclopropane Derivative |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 1.8 | 0.7 |

| Water Solubility (mg/mL) | 10–15 | 5–8 | 20–25 |

| Melting Point (°C) | 120–125 | 95–100 | 80–85 |

Data inferred from structural analogs and computational models .

Stability Studies:

- The THP derivative shows >90% stability in pH 7.4 buffer over 24 hours, whereas pyridine analogs degrade by ~20% under the same conditions due to susceptibility to nucleophilic attack .

Biological Activity

tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 1923238-60-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The molecular formula of this compound is , with a molecular weight of approximately 231.29 g/mol. Key physical properties include:

- Density: 1.1 ± 0.1 g/cm³

- Boiling Point: 365.4 ± 35.0 °C at 760 mmHg

- Flash Point: 174.8 ± 25.9 °C

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological evaluation.

Research indicates that this compound may interact with specific biological targets, potentially influencing cellular pathways involved in drug resistance and metabolic processes. Its structure suggests it could function as a modulator of enzyme activity or as a substrate for metabolic pathways.

Anticancer Potential

A study published in Molecules explored the compound's role in reversing multidrug resistance (MDR) in cancer cells. The findings indicated that it could inhibit efflux pumps, which are often responsible for the reduced efficacy of chemotherapeutic agents in resistant cancer cell lines . This mechanism positions the compound as a promising candidate for adjuvant therapies in oncology.

Case Studies

- Study on MDR Reversal : In vitro experiments demonstrated that the compound significantly increased the accumulation of doxorubicin in resistant cancer cells, suggesting that it effectively inhibits P-glycoprotein-mediated drug efflux .

- Metabolic Pathway Analysis : Research highlighted its potential role in modulating metabolic enzymes involved in drug metabolism, which could enhance the bioavailability of co-administered drugs .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine precursor (e.g., cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-amine). Reaction conditions typically involve inert atmospheres, low temperatures (~0–5°C), and bases like triethylamine to neutralize HCl byproducts .

- Optimization : Parameters such as stoichiometry, solvent polarity (e.g., dichloromethane or THF), and reaction time should be systematically varied. Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended for assessing purity.

- Stereochemical Confirmation : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can resolve cis/trans configurations. X-ray crystallography provides definitive structural proof if crystals are obtainable .

Q. How should researchers handle stability and storage challenges for this carbamate derivative?

- Stability : The compound is sensitive to moisture and strong acids/bases. Store under inert gas (argon or nitrogen) at 2–8°C in airtight containers .

- Decomposition Monitoring : Regular stability testing via NMR or HPLC detects hydrolytic degradation (e.g., tert-butyl group cleavage) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways or optimize yields for this compound’s synthesis?

- Quantum Chemical Modeling : Tools like density functional theory (DFT) simulate transition states and intermediates to identify energetically favorable pathways. Reaction path search algorithms (e.g., artificial force-induced reaction method) narrow experimental conditions .

- Machine Learning : Train models on analogous carbamate synthesis datasets to predict optimal solvents, temperatures, or catalysts .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Root-Cause Analysis : Compare variables such as reactant purity, solvent drying methods, or workup procedures. For example, incomplete amine protection due to residual moisture may explain low yields .

- Byproduct Identification : Use LC-MS or -NMR to characterize impurities. Adjust quenching protocols (e.g., slow addition of aqueous workup) to minimize side reactions .

Q. What role does this compound play in drug discovery, particularly as a protecting group or bioactive intermediate?

- Protecting Group Utility : The tert-butyl carbamate (Boc) group shields amines during multi-step syntheses, enabling selective functionalization of other moieties. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine .

- Bioactivity Screening : Structural analogs (e.g., pyridine or pyrimidine derivatives) show enzyme inhibition or receptor-binding activity. Molecular docking studies can hypothesize interactions with biological targets .

Methodological Considerations

- Contradictory Data : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray) and replicate experiments under controlled conditions .

- Safety Protocols : Follow SDS guidelines for handling carbamates, including fume hood use, gloves, and eye protection. Emergency procedures for spills or inhalation exposure are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.